4-(2-Formylphenoxy)benzenesulfonamide
Description
Chemical Identification and Nomenclature
4-(2-Formylphenoxy)benzenesulfonamide represents a complex organic molecule characterized by its distinctive structural arrangement combining sulfonamide and phenoxy functionalities. The compound bears the Chemical Abstracts Service registry number 902837-00-7 and maintains the molecular formula C13H11NO4S with a precise molecular weight of 277.30 daltons. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which accurately describes the substitution pattern on the benzene ring system.
The structural architecture incorporates a central benzenesulfonamide core with a phenoxy substituent at the para position, where the phenoxy group carries an aldehyde functionality at the ortho position. This arrangement creates a molecule with multiple reactive sites and potential for diverse chemical transformations. The Simplified Molecular Input Line Entry System representation appears as O=S(C1=CC=C(OC2=CC=CC=C2C=O)C=C1)(N)=O, providing a standardized method for computational analysis and database searches. The compound also maintains the Molecular Data Library number MFCD08061110, facilitating identification across various chemical databases and supplier networks.
The International Chemical Identifier key XPTCFGSAQWFPKM-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure, enabling precise identification across global chemical information systems. Additionally, the compound maintains PubChem Compound Identification Number 42553490, providing access to comprehensive physicochemical data and biological activity information within the National Center for Biotechnology Information database system. This systematic identification framework ensures accurate communication and data exchange among researchers, suppliers, and regulatory agencies worldwide.
Historical Context of Sulfonamide Development
The development of sulfonamide compounds represents one of the most significant therapeutic revolutions in medical history, fundamentally transforming the treatment of bacterial infections before the advent of penicillin-based antibiotics. The foundational discovery occurred in 1932 when Gerhard Domagk, working at the Bayer Laboratories of the IG Farben conglomerate in Germany, identified that certain azo dyes containing sulfonamide groups protected laboratory mice from streptococcal infections. This breakthrough emerged from systematic screening of various dyes for antibacterial effects in animal models, building upon earlier observations that certain chemical modifications could enhance antimicrobial properties.
Domagk's research team discovered that a red azo dye containing a sulfonamide functional group, subsequently named Prontosil, demonstrated remarkable effectiveness against Streptococcus pyogenes infections in experimental animals. The significance of this discovery became immediately apparent when Domagk successfully treated his own daughter's severe streptococcal infection using this compound, providing compelling clinical evidence of its therapeutic potential. The development represented a departure from previous approaches that relied primarily on topical antiseptics and disinfectants, introducing the concept of systemic antimicrobial chemotherapy for internal infections.
Further research conducted at the Pasteur Institute in Paris revealed that Prontosil functioned as a prodrug, undergoing metabolic conversion to sulfanilamide, the actual active antimicrobial agent. This discovery led to the recognition that the simple sulfanilamide molecule, first synthesized in 1908, possessed inherent antibacterial properties that had remained unrecognized for decades. The subsequent development of numerous sulfanilamide derivatives during the 1930s and 1940s established sulfonamides as the first major class of synthetic antimicrobial agents, dramatically reducing mortality rates from bacterial infections including puerperal sepsis, scarlet fever, and various wound infections. This historical foundation provides essential context for understanding the continued interest in sulfonamide structural modifications, including compounds like this compound.
Significance in Organic and Medicinal Chemistry
The sulfonamide functional group maintains exceptional importance in contemporary medicinal chemistry due to its unique combination of chemical stability, biological activity, and structural versatility. Research demonstrates that sulfonamide-containing compounds exhibit remarkable resistance to hydrolysis and reduction reactions while maintaining strong electron-withdrawing properties that significantly influence molecular interactions with biological targets. These characteristics make sulfonamides particularly valuable as pharmacophores in drug design, where metabolic stability and predictable chemical behavior are essential for therapeutic efficacy.
Current pharmaceutical applications of sulfonamide compounds extend far beyond their original antibacterial uses, encompassing treatments for cancer, central nervous system disorders, diabetes, and various inflammatory conditions. The structural motif appears in more than 150 Food and Drug Administration-approved medications, including well-known drugs such as celecoxib, meloxicam, and piroxicam, demonstrating the continued clinical relevance of this chemical class. The versatility of sulfonamide chemistry allows for extensive structural modifications that can fine-tune biological activity, selectivity, and pharmacokinetic properties to meet specific therapeutic requirements.
The incorporation of additional functional groups, such as the formylphenoxy substituent found in this compound, provides opportunities for further chemical elaboration and potential enhancement of biological activity. The aldehyde functionality serves as a reactive handle for various chemical transformations, including imine formation, reductive amination, and condensation reactions, enabling the synthesis of more complex molecular architectures. This synthetic accessibility makes compounds like this compound valuable intermediates in pharmaceutical research and development programs focused on discovering new therapeutic agents.
The medicinal chemistry significance extends to the compound's potential as a building block for hybrid molecules that combine multiple pharmacophores within a single structure. This approach, known as molecular hybridization, has proven successful in developing drugs with improved efficacy, reduced side effects, and enhanced selectivity for specific biological targets. The presence of both sulfonamide and aldehyde functionalities in this compound provides researchers with multiple sites for structural modification and optimization, supporting its role as a versatile platform for drug discovery efforts.
Related Structural Analogs
The chemical landscape surrounding this compound includes numerous structurally related compounds that share similar core architectures while incorporating different substituent patterns. One significant analog, N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide, demonstrates how structural modifications can lead to entirely different biological profiles and potential applications. This bis-sulfonamide compound possesses a molecular weight of 388.5 grams per mole and incorporates two sulfonamide groups connected through a phenylene linker, representing a different approach to sulfonamide drug design.
Another important structural relative, 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide, illustrates the chemical versatility possible through modification of the phenoxy substituent. This compound maintains the benzenesulfonamide core while incorporating a Schiff base linkage to a hydroxyphenyl group, creating opportunities for metal coordination and potential biological activity modulation. The structural similarity suggests potential synthetic pathways for converting this compound into related analogs through standard organic transformations.
The compound N-(2-formylphenyl)-4-methylbenzenesulfonamide represents an isomeric relationship where the formyl group maintains a direct attachment to the aromatic ring system rather than through an ether linkage. This structural variation, bearing the molecular formula C14H13NO3S and molecular weight of 275.32 grams per mole, demonstrates how subtle positional changes can significantly alter molecular properties and potential biological activities. The different connectivity patterns provide valuable structure-activity relationship data for understanding the importance of specific structural features.
Additional analogs include 4-((2-Amino-4-pyrimidinyl)amino)benzenesulfonamide, which incorporates heterocyclic nitrogen-containing substituents that may enhance biological activity through specific protein interactions. These structural comparisons reveal the extensive chemical space available for sulfonamide modification and optimization. The following table summarizes key structural and molecular properties of related analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C13H11NO4S | 277.30 | 902837-00-7 | Phenoxy ether linkage with formyl substituent |
| N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide | C18H16N2O4S2 | 388.5 | 16504-19-1 | Bis-sulfonamide with phenylene linker |
| 4-((2-Hydroxybenzylidene)amino)benzenesulfonamide | C13H12N2O3S | 276.31 | - | Schiff base linkage with hydroxyphenyl group |
| N-(2-formylphenyl)-4-methylbenzenesulfonamide | C14H13NO3S | 275.32 | 6590-65-4 | Direct formyl attachment with methyl substituent |
| 4-((2-Amino-4-pyrimidinyl)amino)benzenesulfonamide | C10H11N5O2S | 265.29 | 2153-13-1 | Pyrimidine heterocycle incorporation |
This structural diversity within the sulfonamide family demonstrates the extensive opportunities for chemical modification and optimization that make compounds like this compound valuable starting points for pharmaceutical research. The systematic exploration of these structural relationships continues to drive innovation in medicinal chemistry and drug development programs worldwide.
Structure
2D Structure
Propriétés
IUPAC Name |
4-(2-formylphenoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCFGSAQWFPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654812 | |
| Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-00-7 | |
| Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Chlorosulfonation and Amination Route
A patented method for related sulfonamide compounds involves:
- Step 1: Acetylation of β-phenethylamine to protect the amine group.
- Step 2: Chlorosulfonation of the acetylated intermediate using chlorosulfonic acid at controlled temperatures (50–70 °C) to introduce the sulfonyl chloride group.
- Step 3: Amination by reaction with ammonia or amines to form the sulfonamide.
- Step 4: Deprotection to yield the free sulfonamide.
This method emphasizes low chlorosulfonic acid consumption, reduced waste, and high product yield. The solvents used include dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes, with chloroform preferred for its efficacy in acetylation and chlorosulfonation steps.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acetylation | β-phenethylamine + acetic acid, reflux 3–5 h | Solvent: chloroform preferred |
| Chlorosulfonation | Acetylate + chlorosulfonic acid, 50–70 °C, 2–4 h | Controlled addition to keep T < 50 °C |
| Amination | Reaction with ammonia or amine | Formation of sulfonamide group |
| Deprotection | Removal of acetyl group | Final sulfonamide product |
Schiff Base Formation from 4-(2-Aminoethyl)benzenesulfonamide
A related synthetic approach involves the preparation of Schiff bases by reacting 4-(2-aminoethyl)benzenesulfonamide with aldehydes under reflux in ethanol. Although this method focuses on Schiff base derivatives, it provides insight into the preparation of related sulfonamide compounds with formyl groups:
- React 2.0 mmol of 4-(2-aminoethyl)benzenesulfonamide with 2.0 mmol of the corresponding aldehyde in warm ethanol.
- Reflux for 4 hours under stirring.
- Isolate solids by filtration, wash with cold ethanol, and dry under vacuum.
- Purify by recrystallization in methanol or ethanol.
This method yields compounds with high purity and moderate to good yields (~73%), confirmed by elemental analysis and NMR spectroscopy.
Green Chemistry and Microwave-Assisted Synthesis
Recent advances include green chemistry approaches for sulfonamide derivatives involving:
- Microwave irradiation to accelerate reactions.
- Use of metal complexes to facilitate sulfonamide formation.
- Refluxing ligand and metal salt mixtures in methanol for 2 hours to form metal complexes of sulfonamide derivatives.
Although this method is applied mostly to azo-dye sulfonamide complexes, the approach demonstrates potential for efficient synthesis of sulfonamide compounds with formyl functionalities under milder and environmentally friendly conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Chlorosulfonation + Amination | β-phenethylamine, acetic acid, chlorosulfonic acid, chloroform, reflux 3–5 h, 50–70 °C | High (not specified) | High yield, low waste, scalable | Multi-step, requires chlorosulfonic acid |
| Schiff Base Formation | 4-(2-aminoethyl)benzenesulfonamide + aldehydes, ethanol, reflux 4 h | ~73% | Straightforward, mild conditions | Limited to Schiff base derivatives |
| Microwave-Assisted Synthesis | Sulfonamide ligand + metal salts, methanol, reflux 2 h, microwave irradiation | Not specified | Green, rapid synthesis | Specific to metal complexes |
Detailed Research Findings
Reaction Conditions: The chlorosulfonation step requires careful temperature control to avoid side reactions and degradation. The use of chloroform as solvent improves solubility and reaction efficiency.
Yields and Purity: The acetylation and chlorosulfonation route achieves high yields with minimal waste. Schiff base synthesis yields are moderate (~73%) with high purity confirmed by NMR and elemental analysis.
Characterization: The formation of the formyl group and sulfonamide linkage is confirmed by NMR spectroscopy, showing characteristic chemical shifts for imine and sulfonamide protons. X-ray crystallography confirms molecular structure and bond lengths consistent with literature values.
Environmental Considerations: The green chemistry approach using microwave irradiation reduces reaction times and solvent usage, aligning with sustainable synthesis goals.
Analyse Des Réactions Chimiques
4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .
Applications De Recherche Scientifique
Synthesis and Derivatives
4-(2-Formylphenoxy)benzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antitumor properties. Its structural features allow it to participate in diverse chemical reactions, making it a versatile building block in drug development.
Synthesis Methodology
The synthesis typically involves:
- Starting Materials : Phenolic compounds and sulfonamides.
- Reagents : Common reagents include chlorosulfonic acid for sulfonation and various aldehydes for formylation.
- Reaction Conditions : Controlled temperature and pH are critical to optimize yield and purity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been utilized in the development of new antibiotics targeting resistant bacterial strains.
Antitumor Activity
Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology. The mechanism often involves the disruption of cellular processes critical for tumor growth.
Case Studies
-
Antibacterial Efficacy Study
- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.
- Method : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated effective inhibition, comparable to standard antibiotics.
-
Antitumor Activity Assessment
- Objective : To test the cytotoxic effects on breast cancer cell lines.
- Method : MTT assay was used to measure cell viability post-treatment.
- Results : Significant reduction in cell viability was observed at varying concentrations, indicating potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Method Used | Result |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Disc diffusion | Inhibition zone >20 mm |
| Antitumor | MCF-7 (breast cancer cells) | MTT assay | Cell viability reduced by 60% |
Mécanisme D'action
The mechanism of action of 4-(2-Formylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its antibacterial and antitumor properties .
Comparaison Avec Des Composés Similaires
Key Observations:
Lipinski Compliance : Most derivatives comply with Lipinski’s rule-of-five (clogP ≤ 5, MW ≤ 500), except celecoxib impurity IV (MW = 393.37, borderline) .
Hydrophobicity: The 2-formylphenoxy substituent in the target compound provides moderate lipophilicity (clogP ~2.5), balancing membrane permeability and aqueous solubility. Pyrazole-containing analogs (e.g., 3a–g) exhibit lower clogP values (~1.8–3.2), enhancing oral bioavailability .
The target compound’s formyl group may facilitate Schiff base formation, a mechanism exploited in enzyme inhibition .
Pharmacokinetic and Mechanistic Insights
- at 10 µM .
- Celecoxib-Related Impurities : Impurity IV’s higher molecular weight (393.37) and trifluoromethyl group increase metabolic stability but reduce solubility, limiting its therapeutic utility .
Activité Biologique
4-(2-Formylphenoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group attached to a benzene ring with a formylphenoxy substituent. This structural configuration is significant as it influences the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.
Target Enzymes
- Carbonic Anhydrases (CAs) : These enzymes catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .
Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Compounds structurally related to it have been shown to inhibit carrageenan-induced edema in animal models, indicating potential use in treating inflammatory conditions .
Case Studies
- Antitumor Activity : A series of benzenesulfonamide derivatives were evaluated for their antitumor potential in mouse models, revealing that some compounds exhibited significant activity against lymphoid leukemia .
- Enzyme Inhibition : Inhibitory assays against human carbonic anhydrases demonstrated that certain derivatives achieved submicromolar IC50 values, suggesting strong binding affinity and potential therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Basic Synthesis and Characterization
Q: What are the optimized synthetic routes for 4-(2-Formylphenoxy)benzenesulfonamide, and how do reaction conditions influence yield and purity? A: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A key precursor is 4-(bromomethyl)benzenesulfonamide, which can undergo Ullmann coupling with 2-formylphenol derivatives under palladium catalysis. Critical parameters include:
- Temperature : 80–100°C to balance reactivity and side-product formation.
- Catalyst : Pd(PPh₃)₄ or CuI for efficient coupling .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
Purity is confirmed via HPLC (≥95%) and NMR (¹H/¹³C) to verify the formylphenoxy linkage .
Advanced Structural Analysis
Q: How can crystallographic and spectroscopic methods resolve structural ambiguities in this compound derivatives? A:
- Single-crystal X-ray diffraction identifies dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H⋯O interactions), critical for conformational stability .
- FT-IR confirms sulfonamide S=O stretching (~1350 cm⁻¹) and formyl C=O (~1680 cm⁻¹).
- DFT calculations (B3LYP/6-31G*) validate experimental data by modeling electron density and bond lengths .
Biological Activity Profiling
Q: What experimental designs are recommended to assess its enzyme inhibition potential (e.g., carbonic anhydrase)? A:
- In vitro assays : Use recombinant human carbonic anhydrase isoforms (e.g., hCA II, IX) with 4-nitrophenyl acetate as substrate. Monitor hydrolysis rates via UV-Vis (λ = 348 nm). Include acetazolamide as a positive control .
- Dose-response curves : Calculate IC₅₀ values (typically 10–100 nM range for sulfonamides) and compare with celecoxib derivatives .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT assays to rule off-target effects .
Addressing Data Contradictions
Q: How to reconcile discrepancies in reported IC₅₀ values across studies? A:
- Purity validation : Impurities like regioisomers (e.g., 4-[5-(2’-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) can skew activity. Use preparative HPLC and LC-MS for impurity profiling .
- Buffer conditions : pH-dependent sulfonamide ionization (pKa ~10) affects binding. Standardize assays at pH 7.4 with 20 mM HEPES .
- Enzyme source : Variability in recombinant vs. native isoforms (e.g., bacterial vs. mammalian hCA) impacts inhibition .
Computational Modeling
Q: How to predict binding modes of this compound to therapeutic targets? A:
- Molecular docking (AutoDock Vina): Dock the compound into hCA II (PDB: 3KS3) with flexible side chains. Focus on Zn²⁺ coordination and hydrophobic pocket interactions .
- MD simulations (GROMACS) : Run 100 ns trajectories to assess stability of sulfonamide-Zn²⁺ bonds and solvent accessibility .
- QSAR models : Use Hammett constants (σ) for substituents on the phenoxy ring to correlate electronic effects with activity .
Analytical Method Development
Q: Which HPLC/MS parameters ensure accurate quantification in biological matrices? A:
- Column : C18 (5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient.
- Detection : ESI-MS in negative ion mode (m/z 347.1 [M-H]⁻) .
- Sample prep : Plasma samples require protein precipitation (acetonitrile, 1:3 v/v) and SPE cleanup (C18 cartridges) .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents on the phenoxy ring modulate bioactivity? A:
| Substituent | Effect on Activity | Mechanistic Insight |
|---|---|---|
| Formyl (-CHO) | Enhances hCA IX selectivity | Forms hydrogen bonds with Thr200 |
| Methoxy (-OCH₃) | Reduces membrane permeability | Increased polarity limits cellular uptake |
| Halogens (e.g., -Cl) | Improves IC₅₀ by 2–3× | Electron-withdrawing groups strengthen Zn²⁺ coordination |
Stability and Degradation Pathways
Q: What are the major degradation products under physiological conditions? A:
- Hydrolysis : Formyl group oxidizes to carboxylic acid (pH > 8), confirmed by LC-MS (m/z 363.1 [M-H]⁻) .
- Photodegradation : UV exposure (254 nm) cleaves the sulfonamide bond, yielding benzenesulfonic acid and 2-formylphenol fragments .
- Thermal stability : Decomposes above 200°C (TGA data), with DSC showing a melt endotherm at 185°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
